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molecular formula C11H14N2O B8547588 Ethyl 4-cyclopropylpicolinimidate

Ethyl 4-cyclopropylpicolinimidate

Cat. No. B8547588
M. Wt: 190.24 g/mol
InChI Key: DTSOWTIOVDUHDH-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of 4-cyclopropylpicolinonitrile (0.04 g, 0.27 mmol) in ethanol was added sodium ethoxide (0.022 g, 0.33 mmol) and the reaction mixture was stirred at room temperature for 3 h. The reaction mixture was concentrated under vacuum, quenched with water, extracted with ethyl acetate, dried over sodium sulfate, filtered and concentrated under reduced pressure to afford ethyl 4-cyclopropylpicolinimidate (0.045 g). The material was used without further purification. MS (ES+APCI) (M+H) 190.9; LCMS retention time 1.700 min (Method G).
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
0.022 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[CH:8][N:7]=[C:6]([C:10]#[N:11])[CH:5]=2)[CH2:3][CH2:2]1.[O-:12][CH2:13][CH3:14].[Na+]>C(O)C>[CH:1]1([C:4]2[CH:9]=[CH:8][N:7]=[C:6]([C:10](=[NH:11])[O:12][CH2:13][CH3:14])[CH:5]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.04 g
Type
reactant
Smiles
C1(CC1)C1=CC(=NC=C1)C#N
Name
Quantity
0.022 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=NC=C1)C(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 0.045 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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